molecular formula C15H12N2OS B2783464 N-(1,3-benzothiazol-5-yl)-3-methylbenzamide CAS No. 922920-54-5

N-(1,3-benzothiazol-5-yl)-3-methylbenzamide

Cat. No.: B2783464
CAS No.: 922920-54-5
M. Wt: 268.33
InChI Key: DRTLFBTZOBQCKI-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-5-yl)-3-methylbenzamide is a heterocyclic amide compound featuring a benzothiazole core linked to a 3-methylbenzamide group via an amide bond.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-10-3-2-4-11(7-10)15(18)17-12-5-6-14-13(8-12)16-9-19-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTLFBTZOBQCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-3-methylbenzamide typically involves the coupling of 2-amino benzothiazole with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-3-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity . Additionally, the compound can inhibit enzymes like cyclooxygenase (COX), contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups/Substituents Molecular Weight (g/mol) Biological Activity Reference
N-(1,3-Benzothiazol-5-yl)-3-methylbenzamide Benzothiazole + 3-methylbenzamide Amide, methyl, benzothiazole ~276.34* Not explicitly reported† (This compound)
Vopimetostat (INN List 132) Benzothiazole + piperidine Acetamide, amino-pyridine, methylpiperidine ~492.56 Antineoplastic
Ralometostat (INN List 132) Benzothiazole + piperidine Acetamide, amino-pyridine, methylpiperidine ~478.54 Antineoplastic
N-((1-Benzyltriazolyl)methyl)-4-(6-methoxybenzothiazol-2-yl)benzamide Benzothiazole + triazole + benzamide Methoxy, nitro, triazole ~500–550‡ Antimicrobial (E. coli)
N-(2-Acetamidobenzothiazol-5-yl)-pyrazole-carboxamide Benzothiazole + pyrazole + acetamide Acetamide, azetidine, methylpyrazole ~398.43 Kinase inhibition (implied)

*Calculated from formula C₁₅H₁₂N₂OS.
†Activity inferred from structural analogues.
‡Estimated based on substituents.

Key Observations:

Benzothiazole Positional Isomerism : The 5-position benzothiazole linkage in this compound contrasts with 2-position linkages in compounds like N-(2-acetamidobenzothiazol-5-yl)-pyrazole-carboxamide . Positional isomerism can drastically alter electronic properties and binding affinity.

Antineoplastic Potential: Vopimetostat and ralometostat demonstrate that benzothiazole-piperidine-acetamide hybrids exhibit antineoplastic activity, suggesting that the target compound’s benzothiazole-amide scaffold could be optimized for similar applications .

Antimicrobial Activity : The methoxy and nitro groups in N-((1-benzyltriazolyl)methyl)-4-(6-methoxybenzothiazol-2-yl)benzamide correlate with moderate antimicrobial activity, whereas the absence of these groups in the target compound may limit such effects .

Pharmacological and Physicochemical Properties

  • Solubility : Polar substituents (e.g., methoxy in or azetidine in ) improve aqueous solubility, whereas the target compound’s lack of such groups may limit solubility.
  • Bioactivity : Antineoplastic compounds (e.g., vopimetostat) often feature extended conjugated systems (e.g., piperidine-acetamide), which the target compound lacks, suggesting divergent mechanisms of action .

Biological Activity

N-(1,3-benzothiazol-5-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The specific substitution pattern, particularly the methyl group at the 3-position of the benzamide, contributes to its unique pharmacological profile.

Target Enzyme: DprE1

The primary biological target of this compound is DprE1 , an essential enzyme involved in the biosynthesis of arabinogalactan, a critical component of the mycobacterial cell wall. Inhibition of DprE1 disrupts arabinogalactan synthesis, leading to compromised cell wall integrity and ultimately cell death in mycobacterial species such as Mycobacterium tuberculosis .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1450

These results highlight its potential as an antibacterial agent, particularly in treating infections caused by resistant bacterial strains.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies show that it can induce apoptosis in cancer cell lines by activating procaspase-3 to caspase-3. This mechanism suggests that the compound may be effective in targeting specific cancer types that overexpress this pathway.

Cell Line IC50 (μM) Mechanism
U93710Procaspase-3 activation
MCF-715Procaspase-3 activation

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating bacterial infections .
  • Anticancer Studies : In vitro assays indicated that this compound effectively induced apoptosis in U937 cells through caspase activation pathways .
  • Mechanistic Insights : Further investigations revealed that the inhibition of DprE1 not only affects mycobacterial growth but also has implications for developing new antitubercular drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-5-yl)-3-methylbenzamide, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically involves multi-step reactions starting with condensation of 1,3-benzothiazol-5-amine derivatives with activated 3-methylbenzoyl intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI or HOBt in dichloromethane or toluene under nitrogen atmosphere to minimize hydrolysis .
  • Catalytic optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) can enhance reaction efficiency in Suzuki-Miyaura couplings if aromatic halides are involved .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene is preferred for thermal stability in reflux conditions .

Q. How is this compound characterized post-synthesis?

  • Analytical techniques :

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbonyl connectivity; IR for amide C=O stretch (~1650 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) resolves 3D structure and intermolecular interactions .

Q. What initial biological screening assays are suitable for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based activity assays (e.g., ATPase assays with malachite green detection) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for derivatives of this compound?

  • Approach :

  • Functional group variation : Synthesize analogs with substituents on the benzothiazole (e.g., electron-withdrawing groups at position 2) and the benzamide (e.g., methyl vs. trifluoromethyl) .
  • Bioisosteric replacement : Replace the benzothiazole with thiadiazole or oxadiazole to assess ring flexibility .
  • Data analysis : Use multivariate regression models to correlate logP, polar surface area, and steric parameters with activity .

Q. How should researchers resolve discrepancies in reported biological activity data?

  • Case example : If one study reports potent kinase inhibition (IC₅₀ = 50 nM) while another shows no activity:

  • Variable control : Re-test under identical conditions (pH, buffer, temperature).
  • Probe purity : Verify via HPLC (>95% purity) and exclude aggregate formation using dynamic light scattering .
  • Target validation : Confirm target engagement via cellular thermal shift assays (CETSA) .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., ATP-binding pockets). Focus on hydrogen bonds with benzothiazole-N and hydrophobic contacts with 3-methylbenzamide .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes .

Q. How can reaction yields be improved for large-scale synthesis?

  • Process optimization :

  • Catalyst recycling : Immobilize Pd catalysts on silica supports for reusable cross-coupling reactions .
  • Flow chemistry : Implement continuous flow systems to enhance mixing and heat transfer during amide coupling .

Methodological Notes

  • Handling instability : Store the compound in anhydrous DMSO at -20°C to prevent hydrolysis of the amide bond .
  • Crystallography tips : For challenging crystals, employ oil-infusion cryoprotection during X-ray data collection .

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